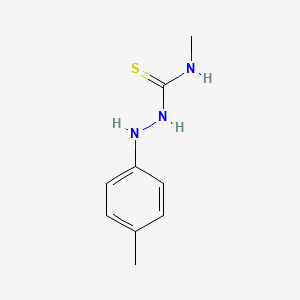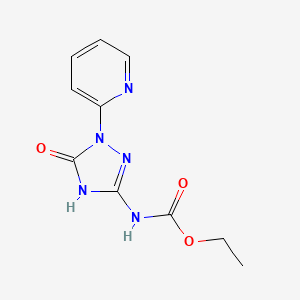
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate is a heterocyclic compound that contains a pyridine ring and a triazole ring
Méthodes De Préparation
The synthesis of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate typically involves the reaction of ethyl carbamate with a suitable pyridine and triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up the reaction in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or triazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Applications De Recherche Scientifique
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in biological studies to understand its interactions with various enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents on the pyridine or triazole rings, which can alter their properties and applications.
Other pyridine-triazole compounds: Compounds that contain both pyridine and triazole rings but with different linkages or functional groups.
Heterocyclic compounds: Other heterocyclic compounds with similar ring structures but different heteroatoms or ring sizes.
This compound stands out due to its unique combination of pyridine and triazole rings, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
67176-04-9 |
|---|---|
Formule moléculaire |
C10H11N5O3 |
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
ethyl N-(5-oxo-1-pyridin-2-yl-4H-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C10H11N5O3/c1-2-18-10(17)13-8-12-9(16)15(14-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,12,13,14,16,17) |
Clé InChI |
CAGGYGVFRDZPJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NN(C(=O)N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
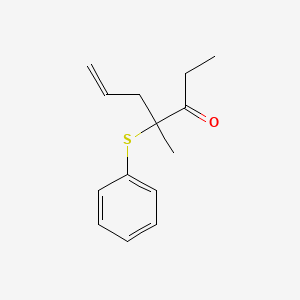

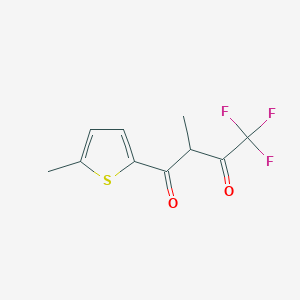

![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

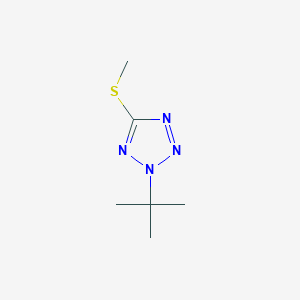

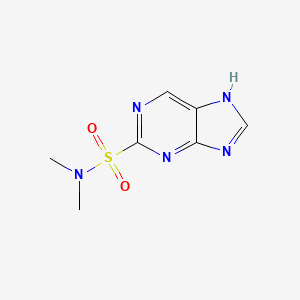

![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
